(S)-N-(3-(4-Hydroxyphenyl)-1-((4-nitrophenyl)amino)-1-oxopropan-2-yl)benzamide
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Description
Synthesis Analysis
A series of S-substituted derivatives of 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol were synthesized in various steps1. Although this is not the exact compound you asked for, it might provide some insight into the synthesis of similar compounds.
Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by their physicochemical properties2. However, specific details about the molecular structure of the compound you asked for were not found.
Physical And Chemical Properties Analysis
Synthesis and preliminary in vitro biological evaluation of 4-[(4-hydroxyphenyl)sulfanyl]but-3-en-2-one, a 4-mercaptophenol derivative designed as a novel bifunctional antimelanoma agent3. This might provide some information about the physical and chemical properties of similar compounds.
Scientific Research Applications
Polymer Research : In a study by J. Suresh et al. (2016), a compound with a similar structure was used in the synthesis of UV cross-linkable polymers. These polymers exhibited enhanced photocrosslinking properties and were characterized using techniques like IR and NMR.
Anticancer Drug Design : G. Sosnovsky et al. (1986) researched on analogues of a compound structurally similar to (S)-N-(3-(4-Hydroxyphenyl)-1-((4-nitrophenyl)amino)-1-oxopropan-2-yl)benzamide for potential anticancer applications. Their study, found in Journal of Medicinal Chemistry, involved predictive design patterns to enhance therapeutic indexes.
Fluorescence Binding Studies : Fa-Yan Meng et al. (2012) conducted research on derivatives of p-hydroxycinnamic acid, which bear resemblance to the compound . Their study, detailed in Journal of Luminescence, focused on fluorescence binding with bovine serum albumin, providing insights into molecular interactions.
Copper(II)/Trimethylamine N-Oxide Induced Oxidation : A study by O. Reinaud et al. (1991) in Journal of The Chemical Society investigated the oxidation of a compound structurally similar to our subject compound. The study provided insights into ortho-selective oxidizing processes.
Antimicrobial Agents : Research by T. Ertan et al. (2007) in Bioorganic & Medicinal Chemistry involved the synthesis and evaluation of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide and phenylacetamide derivatives as antimicrobial agents, indicating potential applications in combating microbial infections.
Antioxidant Activity : I. Tumosienė et al. (2019) in Molecules synthesized novel derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, closely related to the compound , to screen for antioxidant activity.
Electrochemical Oxidation in Antioxidant Activity : A study by I. Jovanović et al. (2020) in Journal of Electroanalytical Chemistry explored the electrochemical oxidation of amino-substituted benzamide derivatives, similar to the compound , to understand their antioxidant activity.
properties
IUPAC Name |
N-[(2S)-3-(4-hydroxyphenyl)-1-(4-nitroanilino)-1-oxopropan-2-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5/c26-19-12-6-15(7-13-19)14-20(24-21(27)16-4-2-1-3-5-16)22(28)23-17-8-10-18(11-9-17)25(29)30/h1-13,20,26H,14H2,(H,23,28)(H,24,27)/t20-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJERUMAUMMIPRF-FQEVSTJZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60977108 |
Source
|
Record name | N-[3-(4-Hydroxyphenyl)-1-(4-nitroanilino)-1-oxopropan-2-yl]benzenecarboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60977108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-N-(3-(4-Hydroxyphenyl)-1-((4-nitrophenyl)amino)-1-oxopropan-2-yl)benzamide | |
CAS RN |
6154-45-6 |
Source
|
Record name | Benzoyltyrosine 4-nitroanilide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006154456 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[3-(4-Hydroxyphenyl)-1-(4-nitroanilino)-1-oxopropan-2-yl]benzenecarboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60977108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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